molecular formula C13H17NO B2663816 4-(1-Phenylpropyl)pyrrolidin-2-one CAS No. 1824461-43-9

4-(1-Phenylpropyl)pyrrolidin-2-one

Cat. No. B2663816
CAS RN: 1824461-43-9
M. Wt: 203.285
InChI Key: RJQXMTQXSQXQNP-UHFFFAOYSA-N
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Description

4-(1-Phenylpropyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1824461-43-9 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 203.28 .

Scientific Research Applications

Novel Synthesis Methods and Material Properties

Research has demonstrated the synthesis of unique pyrrolidin-2-one derivatives and their incorporation into various chemical structures, showcasing the compound's versatility. For instance, electronically intercommunicating iron centers have been explored through the preparation of diferrocenyl pyrroles, revealing insights into electron delocalization and electrochemical properties that could be analogous to those of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives (Hildebrandt, Schaarschmidt, & Lang, 2011). Similarly, the synthesis of pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones has been reported, indicating the potential for this compound derivatives to contribute to novel pharmaceutical compounds with inhibitory activity against cancer cell lines (Barraja et al., 2012).

Electrochemical and Photoluminescent Properties

The electrochemical behavior of conducting polypyrrole films, which involves the transition between conducting and insulating states, suggests the relevance of pyrrolidin-2-one derivatives in developing advanced materials with tunable electronic properties (Diaz, Castillo, Logan, & Lee, 1981). Moreover, the synthesis of phenanthroimidazole–diazacarbazole hybrids and their application in electroluminescent devices highlight the potential for this compound derivatives in the creation of materials for OLED technology (Wang et al., 2016).

Biological Activity and Molecular Interactions

Studies on the synthesis, characterization, and reactivity of heterocycle-based molecules, including pyrrolidine derivatives, have demonstrated their potential in drug development and as candidates for anti-cancerous drugs, underlining the importance of such compounds in medicinal chemistry (Murthy et al., 2017). Additionally, the exploration of 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) derivatives in photoluminescent conjugated polymers indicates the utility of pyrrolidin-2-one derivatives in the development of new materials with advanced optical properties (Beyerlein & Tieke, 2000).

Safety and Hazards

The safety data sheet for 4-(1-Phenylpropyl)pyrrolidin-2-one indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrrolidine compounds, including 4-(1-Phenylpropyl)pyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(1-phenylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-12(10-6-4-3-5-7-10)11-8-13(15)14-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQXMTQXSQXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC(=O)NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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